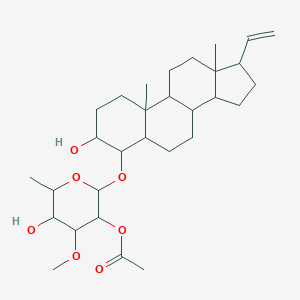
Verrucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verrucoside: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a galactopyranoside moiety linked to a steroidal structure, making it a unique hybrid molecule with potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Verrucoside typically involves multiple steps:
Formation of the Galactopyranoside Moiety: This step involves the protection of hydroxyl groups followed by glycosylation reactions to introduce the galactopyranoside unit.
Steroidal Backbone Synthesis: The steroidal structure is synthesized through a series of reactions including aldol condensation, cyclization, and functional group modifications.
Coupling of the Two Units: The galactopyranoside and steroidal units are coupled using glycosidic bond formation techniques, often involving the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.
Purification: Techniques such as chromatography and crystallization to isolate the desired product.
Quality Control: Ensuring the compound meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor in studies involving glycosidases and other enzymes.
Cell Signaling Research: Used to study the role of glycosides in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or pathways.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Biotechnology: Used in the production of bioactive compounds.
Pharmaceuticals: Incorporated into formulations for its biological activity.
Mécanisme D'action
The mechanism of action of Verrucoside involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may bind to cell surface receptors, modulating signaling pathways.
Pathway Modulation: Alters biochemical pathways by influencing the activity of key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-D-Galactopyranoside: Similar sugar moiety but different stereochemistry.
beta-L-Galactopyranoside: Different anomeric configuration.
alpha-L-Glucopyranoside: Different sugar unit but similar glycosidic bond.
Uniqueness
Structural Hybrid: Combines features of both glycosides and steroids, offering unique biological activities.
This detailed article provides a comprehensive overview of Verrucoside, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
141544-59-4 |
|---|---|
Formule moléculaire |
C30H48O7 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3 |
Clé InChI |
GKECJXKITDFENW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
Synonymes |
4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol verrucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















